molecular formula C16H14N2O4S B019611 Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide CAS No. 108361-85-9

Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide

Cat. No. B019611
M. Wt: 330.4 g/mol
InChI Key: MVJRNFYKVCYUEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to possess a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism Of Action

The mechanism of action of Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide is not fully understood. However, it has been suggested that the compound inhibits the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and immune response. By inhibiting NF-κB, Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide can reduce the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Additionally, Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide has been found to induce apoptosis in cancer cells and inhibit the replication of HIV-1 and herpes simplex virus.

Advantages And Limitations For Lab Experiments

Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide has several advantages for lab experiments. It is relatively easy to synthesize and is commercially available. Additionally, it has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, there are also limitations to using Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide in lab experiments. It has been found to be cytotoxic at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide. One potential direction is to further investigate its anti-inflammatory properties and potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide has shown promising results in the treatment of certain cancers, and further research could explore its potential as a cancer therapeutic. Finally, Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide has been found to possess anti-viral activity, and future research could explore its potential as a treatment for viral infections.

Synthesis Methods

The synthesis of Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide can be achieved through a multistep process. The first step involves the reaction of 2,4-dimethylpyridine with thioamide to form 2-(2-aminothiazol-4-yl)-4,6-dimethylpyridine. This intermediate is then reacted with 2-oxo-2-phenylethyl chloride to form the final product.

Scientific Research Applications

Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide has been shown to have anti-cancer activity by inducing apoptosis in cancer cells. It has also been found to possess anti-viral activity against HIV-1 and herpes simplex virus.

properties

CAS RN

108361-85-9

Product Name

Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxo-2-phenylethyl)-, 1,1-dioxide

Molecular Formula

C16H14N2O4S

Molecular Weight

330.4 g/mol

IUPAC Name

4,6-dimethyl-1,1-dioxo-2-phenacyl-[1,2]thiazolo[5,4-b]pyridin-3-one

InChI

InChI=1S/C16H14N2O4S/c1-10-8-11(2)17-15-14(10)16(20)18(23(15,21)22)9-13(19)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3

InChI Key

MVJRNFYKVCYUEI-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C(=O)N(S2(=O)=O)CC(=O)C3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=NC2=C1C(=O)N(S2(=O)=O)CC(=O)C3=CC=CC=C3)C

Other CAS RN

108361-85-9

synonyms

3,5-dimethyl-9,9-dioxo-8-phenacyl-9$l^{6}-thia-2,8-diazabicyclo[4.3.0] nona-2,4,10-trien-7-one

Origin of Product

United States

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